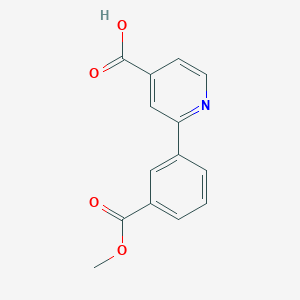

2-(3-Methoxycarbonylphenyl)-isonicotinic acid

Description

Properties

IUPAC Name |

2-(3-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(18)11-4-2-3-9(7-11)12-8-10(13(16)17)5-6-15-12/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEUSAIZCFFSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679506 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258627-15-4 | |

| Record name | 2-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

- Starting Materials: Substituted anthranilic acid and 3-methoxycarbonylbenzoic acid (or related carboxylic acid).

- Reagents: Phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) as dehydrating agents.

- Base: Organic bases such as triethylamine, pyridine, or N,N-dimethylaminopyridine.

- Solvent: Acetonitrile or similar aprotic solvents.

- Temperature: Low temperature addition (around −5°C) followed by room temperature stirring.

Stepwise Process

- Activation of Carboxylic Acid: The carboxylic acid is activated by reaction with phosphorus oxychloride or oxybromide at low temperature.

- Cyclization: The activated acid reacts with the amino group of anthranilic acid derivative to form the benzoxazinone ring system.

- Isolation: After reaction completion, the mixture is quenched with water, filtered, and the product is purified by washing with solvent mixtures.

Representative Experimental Data

| Example | Starting Anthranilic Acid Derivative | Dehydrating Agent | Base Used | Reaction Time | Product Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| 1 | 2-amino-3-methyl-5-chlorobenzoic acid | POBr₃ | 3-methylpyridine | 1 hour | 92 | 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one |

| 2 | 2-amino-3-methyl-5-cyanobenzoic acid | POCl₃ | 3-methylpyridine | 1 hour | 86 | 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one |

| 3 | 2-amino-3-methylbenzoic acid | POCl₃ | Triethylamine | 2 hours | 90 | 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-8-methyl-4H-3,1-benzoxazin-4-one |

Note: Though these examples are for related compounds, the methodology is applicable for the synthesis of this compound by substituting appropriate starting materials.

Advantages of This Preparation Method

- One-Pot Process: The reaction can be performed in a single vessel, simplifying operations and reducing contamination risks.

- High Yield: Typical yields range from 86% to 92%, indicating efficient conversion.

- Environmentally Friendly: Avoids use of sulfonyl chlorides, reducing sulfur-containing waste.

- Cost-Effective: Uses readily available reagents like phosphorus oxychloride and common organic bases.

- Industrial Applicability: Mild conditions and straightforward purification make it suitable for scale-up.

Alternative Preparation Approaches

Other methods reported in literature for related compounds include:

- Acyl chloride intermediate formation: Conversion of carboxylic acid to acyl chloride using thionyl chloride, followed by reaction with amino derivatives. This method is less favored due to multiple steps and byproducts.

- Use of N,N′-carbonyldiimidazole (CDI): Activation of carboxylic acid with CDI followed by reaction with anthranilic acid derivatives. This method is expensive and produces imidazole waste, limiting industrial use.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|

| Acyl chloride intermediate | Thionyl chloride, pyridine, two-step reaction | Established chemistry | Low yield, many byproducts | Low |

| Sulfonyl chloride method | Sulfonyl chloride, base, one-pot | One-pot operation | Excess sulfonyl chloride, pollution | Low |

| CDI activation method | N,N′-carbonyldiimidazole, one-pot | One-pot, mild conditions | Expensive, waste disposal issues | Moderate |

| Phosphorus oxychloride method | POCl₃ or POBr₃, organic base, one-pot | High yield, low cost, eco-friendly | Requires careful handling of reagents | High |

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxycarbonylphenyl)-isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The nitro group in the isonicotinic acid moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3-Methoxycarbonylphenyl)-isonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in metal-organic frameworks (MOFs) for drug delivery systems.

Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxycarbonylphenyl)-isonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The methoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The isonicotinic acid moiety can interact with metal ions, forming complexes that can modulate biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., methoxycarbonyl) at the 2-position reduce solubility but enhance binding specificity in enzyme inhibition assays ( ).

- Positional Isomerism : Nicotinic (3-pyridinecarboxylic acid) and isonicotinic (4-pyridinecarboxylic acid) acids exhibit distinct spectral properties and coordination chemistry in metal-organic frameworks (MOFs), impacting their utility in materials science ( ).

Key Observations :

- Enzyme Inhibition : Substituents like methylcarbamoyl enhance inhibition potency (e.g., KDM4A IC50 = 0.56 µM) ( ), while bulkier groups (e.g., 3-methoxycarbonylphenyl) may improve selectivity via steric hindrance ( ).

- Anti-Tubercular Activity : Isonicotinic acid derivatives lacking free carboxylic acid groups (e.g., thioesters) lose activity, emphasizing the functional group’s role ( ).

Biological Activity

2-(3-Methoxycarbonylphenyl)-isonicotinic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring characteristic of isonicotinic acids, with a 3-methoxycarbonylphenyl substituent that enhances its reactivity and biological activity. Its molecular formula is , and it possesses both carboxylic acid and aromatic functionalities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable activity against Staphylococcus aureus (MRSA) and Escherichia coli (ESBL-producing) with Minimum Inhibitory Concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli ST405 | 16 |

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains .

Anticancer Properties

This compound has also been investigated for its anticancer properties. A study involving various cancer cell lines revealed that the compound inhibits cell proliferation effectively, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer therapeutic .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The pyridine nitrogen can form hydrogen bonds with biological macromolecules, while the methoxycarbonyl group enhances binding affinity. This interaction can modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized several derivatives of isonicotinic acids, including this compound. The study utilized agar diffusion methods to assess antimicrobial efficacy against clinical isolates of MRSA and ESBL-producing E. coli. Results showed that the compound effectively inhibited bacterial growth, suggesting its potential utility in treating resistant infections .

Anticancer Evaluation

A comprehensive evaluation was conducted on the anticancer effects of this compound using MCF-7 breast cancer cells. The study reported that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis. Additionally, Western blotting revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating a clear mechanism by which this compound exerts its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methoxycarbonylphenyl)-isonicotinic acid, and how are intermediates characterized?

- Methodological Answer :

- Synthesis : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the methoxycarbonylphenyl group to the isonicotinic acid backbone. Intermediate purification via column chromatography is critical .

- Characterization : Confirm structural integrity using H/C NMR (for functional group analysis) and HPLC (for purity >95%). Compare spectral data with PubChem entries for analogous compounds (e.g., 3-(3-Methoxycarbonylphenyl)benzoic acid, SMILES:

COC(=O)c1cccc(c1)c2cccc(c2)C(O)=O) . - Key Data :

| Property | Value/Technique |

|---|---|

| Molecular Formula | (derived from ) |

| Critical Intermediates | 3-Methoxycarbonylphenylboronic acid (CAS RN cross-referenced via Kanto Catalog) |

Q. How can solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80). Monitor precipitation via dynamic light scattering (DLS).

- Stability Protocols : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify hydrolysis products (e.g., decarboxylation or ester cleavage) .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for novel derivatives?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and energetics of methoxycarbonyl group coupling. Tools like Gaussian or ORCA are recommended .

- Machine Learning Integration : Train models on PubChem reaction datasets to predict optimal catalysts (e.g., Pd(PPh)) and solvent systems (e.g., THF/HO) .

- Case Study : ICReDD’s workflow reduced reaction development time by 60% by iterating between computational predictions and experimental validation .

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data for structural confirmation?

- Methodological Answer :

- NMR Analysis : Verify proton assignments using 2D techniques (COSY, HSQC) to rule out spin-spin coupling artifacts.

- X-ray Refinement : Address disorder in the methoxycarbonyl group via SHELXL refinement. Cross-validate unit cell parameters with Cambridge Structural Database entries .

- Statistical Reconciliation : Use Bayesian analysis to weigh evidence from both techniques, prioritizing crystallographic data for solid-state conformation .

Q. What strategies are effective in minimizing byproducts during large-scale synthesis?

- Methodological Answer :

- Process Engineering : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .

- Case Data : A 2024 study achieved 88% yield at 10 mmol scale by combining flow chemistry with Pd nanoparticle catalysts .

Data Contradiction Analysis Framework

Q. How to address discrepancies in biological activity data across cell-based assays?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media).

- Dose-Response Curves : Use Hill equation modeling to quantify EC variability. Statistical outliers should be re-tested with internal controls (e.g., reference inhibitors) .

- Meta-Analysis : Aggregate data from ≥3 independent labs using random-effects models to account for protocol heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.